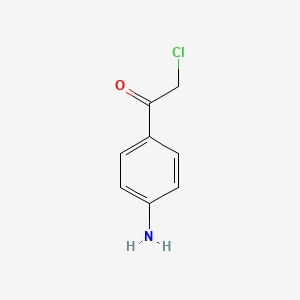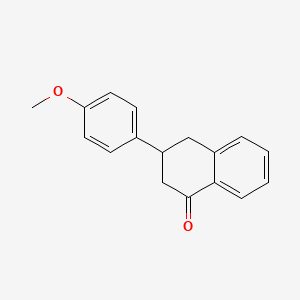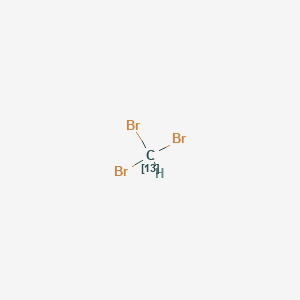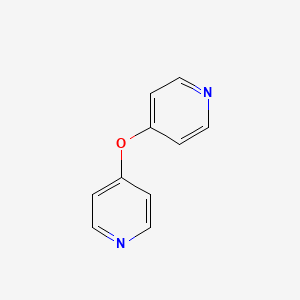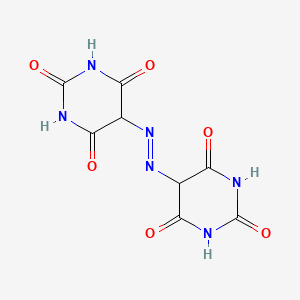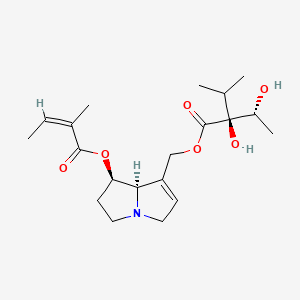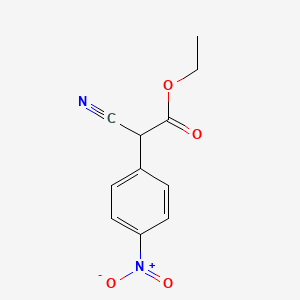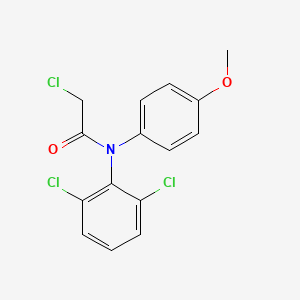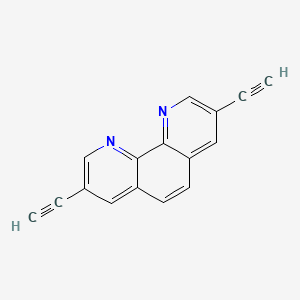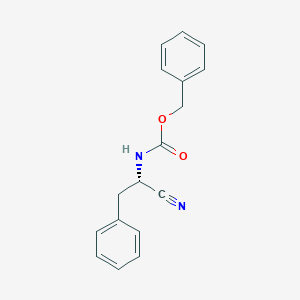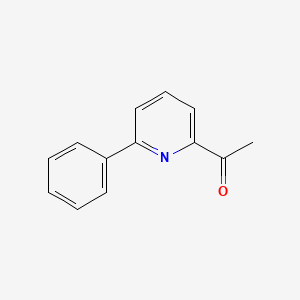
2-乙酰-6-苯基吡啶
概述
描述
2-Acetyl-6-phenylpyridine is an aromatic ketone . It is a structural motif found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has shown robustness in synthesizing ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .Molecular Structure Analysis
The molecular formula of 2-Acetyl-6-phenylpyridine is C13H11NO . More detailed structural information can be found in the referenced databases .Chemical Reactions Analysis
The challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles has been a focus in the field . The use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Acetyl-6-phenylpyridine can be found in the referenced databases .科学研究应用
Synthesis of Pyrazole Derivatives
2-Acetyl-6-phenylpyridine: is utilized in the synthesis of novel pyrazole derivatives. These derivatives exhibit promising herbicidal activity against various weed species. For instance, compounds containing the phenylpyridine moiety have been synthesized and shown to have moderate herbicidal activities, which could be developed into new post-emergence herbicides .
Development of Pesticides
The phenylpyridine structure is integral in the development of pesticides. It’s often included in the design of small molecules with pyrazole groups, which are then developed into pesticide products. This includes a range of applications such as fungicides, insecticides, and herbicides .
Medicinal Chemistry
In medicinal chemistry, 2-Acetyl-6-phenylpyridine can serve as a precursor or intermediate for the synthesis of biologically active molecules. Its derivatives are explored for their potential therapeutic effects and could lead to the development of new medications .
Veterinary Drugs
Similar to its applications in human medicine, this compound is also used in the synthesis of veterinary drugs. The phenylpyridine moiety is a common feature in the molecular structure of various veterinary medications .
Organic Synthesis
2-Acetyl-6-phenylpyridine: is involved in organic synthesis reactions, such as Suzuki-Miyaura cross-coupling, which is a pivotal reaction in creating biaryl and heterobiarylpyridines. These compounds are ubiquitous in medicinal chemistry and are valuable building blocks for synthesizing complex organic molecules .
作用机制
Target of Action
It’s known that similar compounds, such as 2-phenylpyridines, interact with transition metals like copper(ii), palladium(ii), and ruthenium(ii) carboxylates . These metals play a crucial role in various biochemical reactions.
Mode of Action
The interaction of 2-Acetyl-6-phenylpyridine with its targets involves C–H activation, a critical process in organic synthesis . This activation is catalyzed by transition metals, leading to the formation of new carbon-carbon (C–C) bonds . The use of stronger acids accelerates the C–H activation step .
Biochemical Pathways
The compound’s interaction with transition metals and the subsequent c–h activation could potentially influence a wide array of biochemical reactions .
Result of Action
The c–h activation and subsequent formation of new c–c bonds could potentially lead to the synthesis of various complex targets .
安全和危害
The safety data sheet for a similar compound, phenylboronic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
未来方向
属性
IUPAC Name |
1-(6-phenylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10(15)12-8-5-9-13(14-12)11-6-3-2-4-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUBPWYPGLMZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573345 | |
| Record name | 1-(6-Phenylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-6-phenylpyridine | |
CAS RN |
59576-29-3 | |
| Record name | 1-(6-Phenyl-2-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59576-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Phenylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


